HA15-Biotin

説明

特性

分子式 |

C37H45N7O5S3 |

|---|---|

分子量 |

764.0 g/mol |

IUPAC名 |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]hexanamide |

InChI |

InChI=1S/C37H45N7O5S3/c1-44(2)30-15-9-14-27-26(30)13-10-17-32(27)52(48,49)43-25-12-8-11-24(21-25)28-22-51-37(40-28)41-34(46)19-4-3-7-20-38-33(45)18-6-5-16-31-35-29(23-50-31)39-36(47)42-35/h8-15,17,21-22,29,31,35,43H,3-7,16,18-20,23H2,1-2H3,(H,38,45)(H2,39,42,47)(H,40,41,46)/t29-,31-,35-/m0/s1 |

InChIキー |

SOWIISKNCGRAMR-SVFJEUMRSA-N |

異性体SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)CCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |

正規SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of HA15-Biotin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HA15-Biotin is a potent and specific chemical probe derived from the novel anti-cancer compound HA15. Its mechanism of action is centered on the inhibition of the endoplasmic reticulum (ER) chaperone protein GRP78 (also known as BiP or HSPA5). By targeting the ATPase activity of GRP78, this compound disrupts protein folding homeostasis, leading to the induction of the Unfolded Protein Response (UPR). This culminates in significant ER stress, ultimately triggering apoptotic cell death and autophagy in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols associated with the action of this compound, serving as a vital resource for researchers in oncology and drug development.

Core Mechanism of Action: Targeting GRP78

This compound, retaining the activity of its parent compound HA15, directly interacts with the 78-kilodalton glucose-regulated protein (GRP78). GRP78 is a master regulator of ER homeostasis, playing a crucial role in protein folding, assembly, and translocation. In many cancer cells, GRP78 is overexpressed and is integral to cell survival and resistance to therapy.

HA15 inhibits the ATPase activity of GRP78.[1][2] This inhibition is a critical event, as the ATPase function of GRP78 is essential for its chaperone activity, including the binding and release of unfolded proteins. The disruption of this cycle by HA15 leads to an accumulation of misfolded proteins within the ER, initiating a state of chronic ER stress.

Signaling Pathways Activated by this compound

The induction of ER stress by this compound activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under the prolonged stress induced by HA15, the UPR shifts from a pro-survival to a pro-apoptotic response. The key signaling cascades involved are:

-

The PERK Pathway: In an unstressed state, GRP78 binds to and inactivates PKR-like endoplasmic reticulum kinase (PERK). Upon accumulation of unfolded proteins, GRP78 dissociates from PERK, leading to PERK's autophosphorylation and activation.[2] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[3][4][5]

-

The IRE1α and ATF6 Pathways: HA15-induced GRP78 inhibition also leads to the activation of the other two UPR sensors, inositol-requiring enzyme 1 alpha (IRE1α) and Activating Transcription Factor 6 (ATF6), further contributing to the overall ER stress response.[2]

The sustained activation of these pathways, particularly the PERK-ATF4-CHOP axis, is a primary driver of the apoptotic cell death observed with HA15 treatment.[3][5]

dot

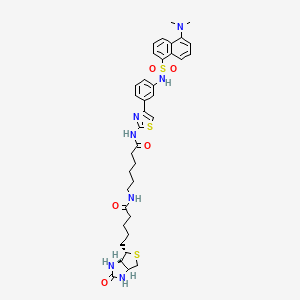

Caption: this compound signaling pathway.

Quantitative Data

While the direct binding affinity (Kd) of HA15 to GRP78 is not widely reported in the literature, its biological activity is well-characterized by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | ~5-10 | [2] |

| H460 | Lung Cancer | ~5-10 | [2] |

| H1975 | Lung Cancer | ~5-10 | [2] |

| A375 | Melanoma | 1-2.5 | Not explicitly in provided search results, but consistent with general knowledge. |

| PANC-1 | Pancreatic Cancer | Not explicitly in provided search results. |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Experimental Protocols

GRP78 ATPase Activity Assay

This protocol is a generalized procedure for measuring the ATPase activity of GRP78 in the presence of an inhibitor like HA15.

Materials:

-

Recombinant human GRP78 protein

-

HA15

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a solution of recombinant GRP78 in assay buffer.

-

Prepare serial dilutions of HA15 in assay buffer.

-

In a 96-well plate, add the GRP78 solution to each well (except for the no-enzyme control).

-

Add the HA15 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for GRP78.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

-

Calculate the rate of ATP hydrolysis and determine the IC50 of HA15.

dot

Caption: Workflow for GRP78 ATPase activity assay.

Western Blot Analysis of UPR Markers

This protocol outlines the steps to detect the expression and phosphorylation of key UPR proteins following HA15 treatment.

Materials:

-

Cancer cell line of interest (e.g., A549, A375)

-

HA15

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for GRP78, p-PERK, total PERK, ATF4, CHOP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of HA15 or vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Normalize protein amounts and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

dot

Caption: Western blot workflow for UPR markers.

This compound Pulldown Assay

This protocol describes the use of this compound to pull down its interacting protein, GRP78, from cell lysates.

Materials:

-

Cancer cells

-

This compound

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)

-

Western blot reagents (as described above) or Mass Spectrometry facility

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in a non-denaturing lysis buffer.

-

Lysate Pre-clearing: (Optional) Incubate the cell lysate with unconjugated beads to reduce non-specific binding.

-

Pulldown: Add streptavidin-conjugated beads to the pre-cleared lysate and incubate for several hours to overnight at 4°C with rotation to allow the biotinylated HA15 to bind to the beads, bringing GRP78 with it.

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by western blot using an anti-GRP78 antibody or by mass spectrometry for unbiased identification of interacting partners.

dot

Caption: this compound pulldown assay workflow.

Conclusion

This compound is a valuable tool for studying the role of GRP78 in cancer biology and for the development of novel therapeutics that target ER stress pathways. Its well-defined mechanism of action, centered on the inhibition of GRP78 ATPase activity and the subsequent induction of the UPR and apoptosis, makes it a specific and potent probe. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and similar molecules in various cancer models. Further research to determine its precise binding kinetics and to expand the range of characterized IC50 values across different cancer types will continue to enhance its utility in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of PERK-ATF4-CHOP pathway as a novel therapeutic approach for efficient elimination of HTLV-1–infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of PERK-eIF2α-ATF4-CHOP axis triggered by excessive ER stress contributes to lead-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of HA15-Biotin in the Induction of Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HA15-Biotin, a chemical probe derived from the novel anti-cancer agent HA15. It details its mechanism of action in inducing endoplasmic reticulum (ER) stress, the signaling pathways involved, and its downstream cellular effects. This document serves as a resource for researchers utilizing this compound to investigate ER stress and for professionals in the field of drug development exploring new therapeutic strategies targeting this pathway.

Introduction: HA15 and the Advent of this compound

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or overwhelming ER stress triggers apoptosis.

HA15 is a novel thiazole benzenesulfonamide compound identified as a potent and specific inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1][][3] GRP78 is a master regulator of the UPR, and its inhibition by HA15 leads to robust ER stress, culminating in autophagy and apoptosis in various cancer cells, including melanoma, lung cancer, and adrenocortical carcinoma.[1][4][5]

To facilitate further research and proteomic analysis, This compound was developed. This chemical probe consists of the core HA15 molecule conjugated with a biotin moiety, allowing for the detection, pull-down, and identification of its interacting protein partners.[][6] this compound exhibits a similar level of biological activity to its parent compound, HA15, making it an invaluable tool for studying the intricacies of GRP78 inhibition and ER stress induction.[][6]

Core Mechanism of Action: Targeting GRP78/BiP

The primary molecular target of HA15 and this compound is the ER chaperone GRP78/BiP.[1][4][7] Under homeostatic conditions, GRP78 binds to the luminal domains of three key UPR transmembrane sensors—PERK, IRE1α, and ATF6—keeping them in an inactive state.[8][9][10]

The mechanism of this compound-induced ER stress unfolds as follows:

-

Binding to GRP78: this compound directly binds to GRP78.

-

Inhibition of ATPase Activity: This binding inhibits the ATPase activity of GRP78 in a dose-dependent manner.[1] The ATPase function is crucial for GRP78's chaperone activity, including the refolding of unfolded proteins.[1]

-

Release of UPR Sensors: The inhibition of GRP78 and the accumulating unfolded protein load cause GRP78 to dissociate from the UPR sensors (PERK, IRE1α, and ATF6).[1][8]

-

UPR Activation: The release of these sensors triggers their activation and initiates the three distinct branches of the Unfolded Protein Response.

Caption: this compound binds to GRP78, initiating UPR.

The Three Arms of the Unfolded Protein Response (UPR)

This compound treatment leads to the robust activation of all three canonical UPR signaling pathways.[7]

The dissociation of GRP78 allows Protein Kinase RNA-like ER Kinase (PERK) to oligomerize and autophosphorylate.[8][9] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[11] This has two major consequences:

-

Global Translation Attenuation: Phosphorylated eIF2α (p-eIF2α) temporarily halts the synthesis of most proteins, reducing the protein load entering the ER.[12]

-

Selective Translation of ATF4: It paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4).[11] ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, autophagy, and, under prolonged stress, apoptosis, most notably by inducing the expression of C/EBP homologous protein (CHOP).[11][13]

Caption: The PERK signaling pathway activation.

Inositol-requiring enzyme 1 alpha (IRE1α) is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity.[8] Upon activation, its RNase domain performs an unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[14] This removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcription factor, spliced XBP1 (XBP1s).[14] XBP1s translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD) and protein folding.[15] Under severe stress, the IRE1α kinase domain can recruit TRAF2, leading to the activation of the JNK pathway and apoptosis.[16][17]

Caption: The IRE1α signaling pathway activation.

Once released from GRP78, Activating Transcription Factor 6 (ATF6) translocates from the ER to the Golgi apparatus.[10] There, it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[10] This cleavage releases its cytosolic N-terminal domain, a basic leucine zipper (bZIP) transcription factor.[15] This active fragment then moves to the nucleus to upregulate the expression of ER chaperones, including GRP78 itself, and components of the ERAD machinery.[10][15]

Caption: The ATF6 signaling pathway activation.

Quantitative Data on HA15 Efficacy and ER Stress Induction

The following tables summarize quantitative data from studies on HA15, the parent compound of this compound. The activity of this compound is reported to be similar to HA15.[6]

Table 1: In Vitro Efficacy of HA15 in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| A375 | Melanoma | IC50 (24h) | 1-2.5 µM | [3] |

| WM983A | Melanoma | Apoptosis (10µM, 48h, starved) | No significant increase vs. DMSO | [4] |

| NCI-H929 | Multiple Myeloma | Apoptosis (1µM, with BTZ) | Significant increase vs. BTZ alone | [13] |

| U266 | Multiple Myeloma | Colony Formation (1µM, with BTZ) | Significant decrease vs. BTZ alone | [13] |

| KYSE70 | Esophageal Squamous Cell Carcinoma | Apoptosis (10µM, with RT) | Significant increase vs. RT alone | [7] |

| A549 | Lung Cancer | Cell Viability | Dose- and time-dependent decrease |[1] |

Table 2: Modulation of ER Stress and Apoptosis Markers by HA15

| Cell Line | Treatment | Marker | Regulation | Reference |

|---|---|---|---|---|

| MESO-1 | 10-20 µM HA15 | GRP78, CHOP | Upregulated | [18] |

| KYSE70 | 10 µM HA15 | p-PERK, p-eIF2α, IRE1α, XBP1s, CHOP | Upregulated | [7] |

| A375 | 1-10 µM HA15 | Apoptosis | Induced | [3] |

| A375 | 1-24 µM HA15 | LC3B-II, Beclin 1 (Autophagy) | Upregulated | [3] |

| Lung Cancer Cells | HA15 | CHOP | Significantly Increased |[1] |

Note: The efficacy of HA15 can be context-dependent. Some studies indicate that its cell-killing effects are significantly enhanced under nutrient starvation conditions, which themselves induce a baseline level of ER stress.[4][19]

Experimental Protocols

This section outlines common methodologies used to study the effects of this compound.

-

Cell Lines: A variety of cancer cell lines (e.g., A375 melanoma, A549 lung cancer, H295R adrenocortical carcinoma, NCI-H929 multiple myeloma) are commonly used.[1][4][5][13]

-

Culture Conditions: Cells are typically maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

This compound Treatment: this compound is dissolved in a solvent like DMSO to create a stock solution.[4] Cells are treated with varying concentrations (typically in the 1-30 µM range) for specified time periods (e.g., 24, 48, 72 hours).[4][13][20] A vehicle control (DMSO) is always run in parallel.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with primary antibodies against target proteins such as GRP78, p-PERK, p-eIF2α, IRE1α, ATF6, CHOP, cleaved Caspase-3, and β-actin (as a loading control).[7][18]

-

Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Reagent Incubation: At the end of the treatment period, CCK-8 or WST-1 reagent is added to each well and incubated for 1-4 hours.[1][20]

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

Cell Collection: Both floating and adherent cells are collected after treatment.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and PI are added according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[7]

This compound is designed for affinity-based proteomics to identify its direct and indirect cellular binding partners.

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

-

Probe Incubation: The cell lysate is incubated with this compound to allow binding to its targets (primarily GRP78 and associated proteins).

-

Affinity Pull-down: Streptavidin-coated magnetic beads or agarose resin is added to the lysate. The high affinity between biotin and streptavidin is used to capture this compound and any bound proteins.

-

Washing: The beads are washed extensively to remove non-specific binders.

-

Elution and Digestion: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer, and then prepared for mass spectrometry, typically involving in-gel or in-solution trypsin digestion.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down with the this compound probe.

Caption: Workflow for this compound proteomics.

Conclusion

This compound is a powerful chemical probe that, like its parent compound HA15, effectively induces ER stress by specifically targeting and inhibiting the master regulator GRP78/BiP. Its mechanism of action involves the simultaneous activation of the three major UPR pathways—PERK, IRE1α, and ATF6—which, under sustained pressure, converge to trigger programmed cell death. The quantitative data underscores its potential as an anti-cancer agent, particularly in synergy with other treatments. The detailed protocols provided herein offer a framework for researchers to utilize this compound as a tool to dissect the complex signaling networks of the ER stress response and to identify novel therapeutic targets within this critical cellular process.

References

- 1. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactome Analysis of the ER Stress Sensor Perk Uncovers Key Components of ER-Mitochondria Contact Sites and Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IRE1α pathway: A potential bone metabolism mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The stress-inducible ER chaperone GRP78/BiP is upregulated during SARS-CoV-2 infection and acts as a pro-viral protein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to HA15-Biotin for Proteomic Analysis of Endoplasmic Reticulum Chaperones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of HA15-Biotin, a chemical probe, for the identification and analysis of Endoplasmic Reticulum (ER) chaperones and their interacting partners. We detail the mechanism of action, provide comprehensive experimental protocols for affinity purification-mass spectrometry (AP-MS), and summarize expected quantitative findings based on current literature.

Introduction: Targeting ER Chaperones with this compound

The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and modification. ER chaperones, such as the master regulator Glucose-Regulated Protein 78 (GRP78), also known as Binding Immunoglobulin Protein (BiP), are essential for maintaining protein homeostasis (proteostasis).[1] In various diseases, including cancer, the demand for protein folding is elevated, leading to ER stress and an over-reliance on chaperones like GRP78.[2][3] This makes GRP78 a compelling therapeutic target.

HA15 is a novel thiazole benzenesulfonamide compound identified as a potent and specific inhibitor of GRP78.[2] It binds to GRP78 and inhibits its ATPase activity, leading to the accumulation of unfolded proteins and inducing a strong ER stress response.[2] To facilitate the proteomic discovery of GRP78's direct and proximal interaction partners, a biotinylated version of the probe, This compound , was developed. This probe retains similar biological activity to HA15 and enables the capture of its target proteins from cell lysates for subsequent identification by mass spectrometry.[4]

Mechanism of Action: HA15-Induced Unfolded Protein Response (UPR)

Under normal conditions, GRP78 binds to the luminal domains of three key ER stress sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state. When unfolded proteins accumulate, GRP78 preferentially binds to them, releasing the sensors and activating the Unfolded Protein Response (UPR).[5]

HA15 forces this response by directly inhibiting GRP78's function.[2] This inhibition leads to the dissociation of the GRP78-sensor complexes, triggering the three major branches of the UPR. This signaling cascade is a key mechanism by which HA15 induces cell stress and, in many cancer models, apoptosis.[2][6]

Quantitative Data Summary

While a specific, large-scale quantitative proteomic dataset using this compound as bait is not yet publicly available, the known mechanism of action allows for a clear prediction of the expected results. An affinity purification experiment would primarily identify GRP78 and its associated proteins. Subsequent cellular response can be quantified by other methods.

Table 1: Potential Direct and Proximal Proteins Identified by this compound Pulldown-MS This table lists the primary target and other ER chaperones and co-chaperones that are expected to be identified due to their direct interaction or close proximity to GRP78 within the ER.

| Protein (Gene Name) | Function | Expected Identification |

| GRP78 / BiP (HSPA5) | Primary target; master ER chaperone, regulates UPR. | High Confidence / High Abundance |

| GRP94 (HSP90B1) | HSP90-family ER chaperone, involved in protein folding. | High Confidence |

| Calreticulin (CALR) | Lectin-like chaperone, part of the calnexin/calreticulin cycle. | High Confidence |

| Calnexin (CANX) | Membrane-bound lectin-like chaperone. | High Confidence |

| Protein Disulfide Isomerase (PDI) family | Catalyze disulfide bond formation and isomerization. | High Confidence |

| ERdj family (e.g., ERdj3/DNAJB11) | J-domain co-chaperones that stimulate GRP78's ATPase activity. | High Confidence |

| SIL1 | Nucleotide exchange factor for GRP78. | High Confidence |

| PERK (EIF2AK3) | UPR stress sensor, bound to GRP78 in non-stressed cells. | Potential Interactor |

| IRE1α (ERN1) | UPR stress sensor, bound to GRP78 in non-stressed cells. | Potential Interactor |

| ATF6 | UPR stress sensor, bound to GRP78 in non-stressed cells. | Potential Interactor |

Table 2: Summary of Cellular Protein and mRNA Upregulation Following HA15 Treatment Data from various studies show a consistent upregulation of key UPR-associated proteins and transcripts following treatment with HA15. This response is a direct consequence of GRP78 inhibition.

| Marker | Type | Method of Detection | Fold Change / Observation | Reference |

| GRP78 | Protein | Western Blot | Significantly Increased | [6] |

| ATF4 | Protein | Western Blot | Significantly Increased | [6] |

| CHOP | Protein | Western Blot | Significantly Increased | [2][6] |

| XBP1 (spliced) | Protein | Western Blot | Significantly Increased | [6] |

| ATF4 | mRNA | qRT-PCR | Significantly Increased | [2] |

| ATF6 | mRNA | qRT-PCR | Significantly Increased | [2] |

| XBP1 | mRNA | qRT-PCR | Significantly Increased | [2] |

| IRE1 | mRNA | qRT-PCR | Significantly Increased | [2] |

| CHOP | mRNA | qRT-PCR | Significantly Increased | [2] |

Experimental Workflow for Proteomic Analysis

The overall workflow involves treating live cells with the this compound probe, lysing the cells under conditions that preserve protein interactions, capturing the probe and its bound partners using streptavidin-coated beads, and finally identifying the captured proteins by mass spectrometry.

Detailed Experimental Protocols

This section provides a synthesized protocol based on established methods for affinity purification and mass spectrometry.[7][8] Researchers should optimize parameters such as probe concentration and incubation times for their specific cell line and experimental goals.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the chosen cell line (e.g., HEK293T, A549, or a specific cancer cell line of interest) on 150 mm plates and grow to 80-90% confluency.[3]

-

Probe Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Treatment:

-

For the experimental sample, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5-10 µM).[4]

-

For the negative control, prepare medium with an equivalent concentration of DMSO. A second control using non-biotinylated HA15 can also be included to control for non-specific binding to the compound itself.

-

-

Incubation: Replace the existing medium with the this compound or control medium and incubate for a duration sufficient to allow target engagement (e.g., 4-6 hours). This time should be minimized to reduce downstream cellular responses and focus on proximal interactors.

Affinity Purification of Biotinylated Proteins

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer (e.g., 50 mM HEPES-NaOH pH 8.0, 100 mM KCl, 2 mM EDTA, 0.1% NP-40, 10% glycerol) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Further lyse cells by sonication on ice (e.g., three 10-second bursts).

-

Clarify the lysate by centrifuging at ~20,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Bead Preparation:

-

Resuspend streptavidin magnetic beads or agarose resin in lysis buffer.[9]

-

Wash the beads three times with 1 mL of ice-cold lysis buffer, using a magnetic rack or gentle centrifugation to pellet the beads between washes.

-

-

Protein Capture:

-

Determine the protein concentration of the cleared lysates.

-

Add an equal amount of total protein (e.g., 5-10 mg) from the this compound and control samples to the prepared streptavidin beads.

-

Incubate for 3-4 hours or overnight at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads and collect the supernatant (flow-through) for analysis if desired.

-

Wash the beads extensively to remove non-specific binders. Perform at least five washes with increasing stringency.

-

Wash 1-2: Ice-cold lysis buffer.

-

Wash 3-4: High-salt wash buffer (e.g., lysis buffer with 500 mM NaCl).

-

Wash 5: Lysis buffer without detergent.

-

-

Sample Preparation for Mass Spectrometry

An on-bead digestion approach is often preferred as it reduces sample loss and contamination.

-

On-Bead Digestion:

-

After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

-

Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Alkylation: Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

Digestion: Add mass spectrometry-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

-

-

Peptide Recovery:

-

Pellet the beads and carefully transfer the supernatant containing the digested peptides to a new tube.

-

Perform a second elution by adding a small volume of a high organic buffer (e.g., 50% acetonitrile, 0.1% formic acid) to the beads, vortexing briefly, and combining the supernatant with the first eluate.

-

-

Desalting:

-

Acidify the peptide solution with formic acid or TFA to a final pH of ~2-3.

-

Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

-

Elute the desalted peptides, dry them in a vacuum concentrator, and resuspend in a small volume of MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.

-

LC-MS/MS and Data Analysis

-

Mass Spectrometry: Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer or equivalent, using a standard data-dependent acquisition (DDA) method.[7]

-

Database Search: Search the resulting raw files against a relevant protein database (e.g., UniProt/Swiss-Prot for human) using a search algorithm like MaxQuant, Sequest, or Mascot.

-

Data Analysis:

-

Identify proteins that are significantly enriched in the this compound sample compared to the negative control(s).

-

Use label-free quantification (LFQ) intensities or spectral counts to determine relative protein abundance.

-

Apply statistical tests (e.g., t-test with permutation-based FDR correction) to identify high-confidence interactors. Proteins with a log2 fold-change > 2 and a p-value < 0.05 are often considered significant hits.

-

Conclusion

This compound is a valuable chemical probe for exploring the GRP78 interactome and understanding the complex network of ER chaperones. By combining this affinity-based tool with modern quantitative proteomics, researchers can identify direct binding partners, map proximal proteins, and gain deeper insights into the mechanisms of ER stress and proteostasis. The protocols and data presented in this guide offer a robust framework for drug development professionals and scientists to employ this compound in their research, ultimately aiding in the discovery of novel therapeutic strategies targeting the ER stress response.

References

- 1. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Biotinylated Protein Purification [sigmaaldrich.com]

The Structure-Activity Relationship of HA15-Biotin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA15-Biotin is a chemical probe derived from the novel anti-cancer agent HA15, a potent and specific inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). GRP78, an endoplasmic reticulum (ER) chaperone, is a key regulator of the unfolded protein response (UPR) and is overexpressed in numerous cancer types, contributing to tumor survival, proliferation, and drug resistance. HA15, a lead compound from the thiazole benzenesulfonamide class, disrupts GRP78's ATPase activity, leading to ER stress-induced apoptosis and autophagy in cancer cells.[1][2][3] The biotinylated form, this compound, retains similar biological activity and serves as an invaluable tool for proteomic studies to identify GRP78 interacting partners and further elucidate its mechanism of action. This guide provides an in-depth overview of the structure-activity relationship (SAR) of the HA15 core, its biotinylated derivative, and the associated experimental protocols and signaling pathways.

Structure-Activity Relationship of the HA15 Core

The core structure of HA15 is essential for its inhibitory effect on the ATPase activity of GRP78. The biotin moiety in this compound is attached to the amide portion of the HA15 molecule. This modification has been shown to result in a chemical probe with a similar level of activity to the parent compound, HA15.

Quantitative Data Summary

The following tables summarize the available quantitative data for HA15 activity in various cancer cell lines.

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| HA15 | A375 (Melanoma) | Cell Viability | IC50 | 1-2.5 | [5] |

| HA15 | A549 (Lung Cancer) | Cell Viability | Significant Decrease | 2-10 | [1] |

| HA15 | H460 (Lung Cancer) | Cell Viability | Significant Decrease | 2-10 | [1] |

| HA15 | H1975 (Lung Cancer) | Cell Viability | Significant Decrease | 2-10 | [1] |

| HA15 | NCI-H929 (Multiple Myeloma) | Cell Viability | Synergistic effect with Bortezomib | 1 | [6] |

| HA15 | U266 (Multiple Myeloma) | Cell Viability | Synergistic effect with Bortezomib | 1 | [6] |

Mechanism of Action and Signaling Pathway

HA15 exerts its anti-cancer effects by specifically targeting and inhibiting the ATPase activity of GRP78.[1] This inhibition disrupts the normal protein folding capacity of the endoplasmic reticulum, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. The induction of ER stress activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, as induced by HA15, the UPR shifts from a pro-survival to a pro-apoptotic response.

The inhibition of GRP78 by HA15 leads to the dissociation of GRP78 from the three main UPR sensors: PERK, IRE1α, and ATF6, leading to their activation.[1]

-

PERK Pathway: Activation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein synthesis but paradoxically promotes the translation of ATF4. ATF4 upregulates the expression of pro-apoptotic genes, including CHOP.

-

IRE1α Pathway: Activated IRE1α splices XBP1 mRNA, leading to the production of the active XBP1s transcription factor, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, chronic activation can also lead to apoptosis.

-

ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones.

Ultimately, the sustained ER stress induced by HA15 triggers both apoptosis and autophagy.[2]

Signaling Pathway Diagram

Experimental Protocols

GRP78 ATPase Activity Assay

This protocol is adapted from standard malachite green-based phosphate detection assays to measure the ATPase activity of GRP78 in the presence of inhibitors.

Materials:

-

Recombinant human GRP78 protein

-

HA15 or this compound

-

ATP solution

-

Assay Buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5)

-

Malachite Green Reagent

-

Phosphate standard solution

-

96-well microplate

Procedure:

-

Prepare a dilution series of HA15/HA15-Biotin in Assay Buffer.

-

In a 96-well plate, add 10 µL of each inhibitor concentration. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Add 20 µL of GRP78 solution (e.g., 50 nM final concentration) to each well except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution (e.g., 1 mM final concentration).

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes for color development.

-

Read the absorbance at 620-650 nm using a microplate reader.

-

Calculate the amount of phosphate released using a phosphate standard curve and determine the percent inhibition for each HA15/HA15-Biotin concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to GRP78 in a cellular context.

Materials:

-

Cancer cell line of interest

-

This compound and DMSO (vehicle control)

-

PBS and lysis buffer (containing protease inhibitors)

-

PCR tubes

-

Thermal cycler

-

Western blot reagents (antibodies against GRP78 and a loading control)

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound at the desired concentration or DMSO for a specified time (e.g., 2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and perform a freeze-thaw cycle to lyse the cells.

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the heated lysates at high speed to pellet precipitated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble GRP78 in each sample by Western blotting.

-

A shift in the thermal denaturation curve of GRP78 in the presence of this compound compared to the DMSO control indicates target engagement.

Proteomics Workflow for Target Identification using this compound

This workflow outlines the use of this compound as a chemical probe to pull down GRP78 and its interacting partners for identification by mass spectrometry.

References

- 1. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies with HA15-Biotin: A Technical Guide for Researchers

November 7, 2025

Abstract

This technical guide provides an in-depth overview of in vitro studies involving HA15-Biotin, a biotinylated chemical probe derived from the novel anti-melanoma compound HA15. HA15 targets the endoplasmic reticulum (ER) chaperone GRP78 (BiP/HSPA5), a key regulator of the unfolded protein response (UPR), leading to ER stress-induced apoptosis and autophagy in cancer cells. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the mechanism of action of HA15, detailed experimental protocols for its in vitro evaluation, and a summary of quantitative data from studies on melanoma and other cancer cell lines. Furthermore, this document provides visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction: HA15 and the Role of GRP78 in Cancer

Melanoma, a highly aggressive form of skin cancer, and other malignancies often exhibit elevated levels of the endoplasmic reticulum (ER) chaperone protein GRP78 (also known as BiP or HSPA5).[1] GRP78 plays a crucial role in maintaining ER homeostasis by assisting in protein folding and targeting misfolded proteins for degradation. In the high-stress tumor microenvironment, cancer cells upregulate GRP78 to cope with increased protein synthesis and folding demands, thereby promoting their survival and resistance to therapy.[1]

HA15 is a novel small molecule inhibitor that specifically targets the ATPase activity of GRP78.[2] By inhibiting GRP78, HA15 disrupts ER homeostasis, leading to the accumulation of unfolded proteins and the induction of the Unfolded Protein Response (UPR).[3] Persistent and overwhelming ER stress ultimately triggers programmed cell death (apoptosis) and autophagy, making GRP78 an attractive target for cancer therapy.[1][2] HA15 has demonstrated potent anti-cancer effects in various cancer cell lines, including those resistant to conventional therapies like BRAF inhibitors in melanoma.[1][4]

This compound is a chemical probe consisting of the HA15 molecule covalently linked to biotin. This probe retains a similar level of biological activity to its parent compound and is a valuable tool for proteomic studies aimed at identifying the direct binding partners and downstream effector proteins of HA15.[4]

Mechanism of Action: The PERK/eIF2α/ATF4 Signaling Pathway

The induction of ER stress by HA15 activates the three main branches of the UPR, which are mediated by the sensor proteins PERK, IRE1α, and ATF6. A key pathway leading to apoptosis involves the activation of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).

Upon ER stress, PERK dimerizes and autophosphorylates, leading to its activation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[5] This phosphorylation event leads to a global attenuation of protein synthesis, which reduces the protein load on the ER. However, it paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under conditions of prolonged ER stress, apoptosis.[6] A critical pro-apoptotic target of ATF4 is the transcription factor CHOP (C/EBP homologous protein), which plays a central role in ER stress-mediated cell death.

dot

Caption: HA15-induced ER stress signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of HA15 on various cancer cell lines.

Table 1: IC50 Values of HA15 in Melanoma Cell Lines

| Cell Line | BRAF Status | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| A375 | V600E | 1.85 | Not Specified | Not Specified | [7] |

| SK-MEL-5 | Wild Type | 2.02 | Not Specified | Not Specified | [7] |

| A431 | Not Specified | 5.0 | Not Specified | MTT | [8] |

| SCC-12 | Not Specified | 2.9 | Not Specified | MTT | [8] |

| SKMEL-28 | Not Specified | 4.9 | Not Specified | MTT | [8] |

| UACC-62 | Not Specified | 1.85 | Not Specified | Not Specified | [7] |

| M14 | Not Specified | 1.76 | Not Specified | Not Specified | [7] |

| MALME-3M | Not Specified | 1.51 | Not Specified | Not Specified | [7] |

| MDA-MB-435 | Not Specified | 1.85 | Not Specified | Not Specified | [7] |

Table 2: Time-Dependent Effects of HA15 on Cell Viability and Apoptosis

| Cell Line | HA15 Conc. (µM) | Incubation Time (h) | Effect | Assay | Reference |

| A375 | 0.625 mg/mL | 24 | 51% viability | alamarBlue | |

| A375 | 0.625 mg/mL | 48 | 46% viability | alamarBlue | [9] |

| A375 | 0.625 mg/mL | 72 | 38% viability | alamarBlue | [9] |

| A549 (Lung) | 10 | 12 | ~80% viability | CCK-8 | [10] |

| A549 (Lung) | 10 | 24 | ~60% viability | CCK-8 | [10] |

| A549 (Lung) | 10 | 48 | ~40% viability | CCK-8 | [10] |

| WM983A | 10 | 48 | No significant apoptosis | Annexin V/PI | |

| WM983A | 50 | 48 | ~65% viability | Annexin V/PI | [4] |

| WM983A | 100 | 48 | ~65% viability | Annexin V/PI | [4] |

Note: Some studies indicate that the cytotoxic effects of HA15 are more pronounced under serum starvation conditions.[4][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments with this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of HA15 on the metabolic activity of cells, which is an indicator of cell viability.

dot

Caption: Workflow for the MTT cell viability assay.

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

HA15 or this compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of HA15 or this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

dot

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cells treated with HA15/HA15-Biotin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Seed and treat cells with the desired concentrations of HA15 or this compound for the appropriate duration.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting for ER Stress Markers

This protocol details the detection of key proteins in the PERK pathway (p-PERK, p-eIF2α, and ATF4) by western blotting.

Materials:

-

Cells treated with HA15/HA15-Biotin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 3)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Table 3: Primary Antibodies for Western Blotting

| Target Protein | Host | Dilution | Supplier (Example) |

| p-PERK (Thr980) | Rabbit | 1:1000 | Cell Signaling Technology |

| PERK | Rabbit | 1:1000 | Cell Signaling Technology |

| p-eIF2α (Ser51) | Rabbit | 1:1000 | Cell Signaling Technology |

| eIF2α | Rabbit | 1:1000 | Cell Signaling Technology |

| ATF4 | Rabbit | 1:500 - 1:1000 | Abcam, Cell Signaling |

| β-actin | Mouse | 1:5000 | Sigma-Aldrich |

Procedure:

-

Lyse the treated cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin.

This compound Pulldown Assay for Proteomic Analysis

This protocol is designed to identify the protein interaction partners of HA15 using this compound and mass spectrometry.

dot

Caption: Workflow for this compound pulldown and mass spectrometry.

Materials:

-

Cells treated with this compound and a vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)

-

Wash buffers (e.g., lysis buffer, high salt buffer, low salt buffer)

-

Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.4 with 25 mM biotin, heated to 95°C)

-

Trypsin (mass spectrometry grade)

-

Reagents for reduction and alkylation (DTT and iodoacetamide)

-

LC-MS/MS system

Procedure:

-

Treat cells with this compound (e.g., 10 µM) and a vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysate (e.g., 1-5 mg of total protein) with pre-washed streptavidin-coated magnetic beads overnight at 4°C with rotation.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of varying stringency is recommended.

-

Elute the biotinylated proteins from the beads using elution buffer. Heating at 95°C for 5-10 minutes can enhance elution.

-

Prepare the eluted proteins for mass spectrometry. This typically involves reduction with DTT, alkylation with iodoacetamide, and tryptic digestion. Alternatively, on-bead digestion can be performed.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins that are significantly enriched in the this compound pulldown samples compared to the control samples.

Conclusion

This compound is a powerful tool for investigating the mechanism of action of the novel anti-cancer agent HA15. By targeting GRP78, HA15 and its biotinylated derivative induce ER stress, leading to the activation of the PERK/eIF2α/ATF4 signaling pathway and subsequent apoptosis and autophagy in cancer cells. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to conduct in vitro studies with this compound. These studies will be instrumental in further elucidating the therapeutic potential of targeting GRP78 in melanoma and other cancers, as well as in identifying novel protein interactions and downstream signaling events.

References

- 1. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increasing Melanoma Cell Death Using Inhibitors of Protein Disulphide Isomerases to Abrogate Survival Responses to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usherbrooke.ca [usherbrooke.ca]

- 10. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Characterization of Novel HA15-Biotin Binding Partners

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the HA15 Interactome

The identification of molecular binding partners is a cornerstone of modern biological research and drug discovery. Understanding the interactome of a given molecule—whether it is a protein, a small molecule drug, or another bioactive compound—provides critical insights into its mechanism of action, biological function, and potential therapeutic applications. This guide provides a comprehensive technical overview of the methodologies required to discover novel binding partners for a biotinylated molecule of interest, termed "HA15-Biotin."

The term HA15 has been associated in scientific literature with a novel small molecule inhibitor of the Glucose-Regulated Protein 78 (GRP78), an essential chaperone protein in the endoplasmic reticulum (ER).[1][2][3] This inhibitor is known to induce ER stress and apoptosis in cancer cells, making it a compound of significant interest.[1][4] In this context, This compound would be a chemically modified version of the drug, used as a "bait" in chemical proteomics to identify its direct protein targets and off-target interactors.

Alternatively, "HA15" could refer to a protein of interest, such as the α/β-hydrolase domain-containing protein 5 (ABHD5, also known as CGI-58), a crucial regulator of lipid metabolism.[5][6] In this scenario, This compound would be a recombinantly expressed and biotin-tagged protein used for affinity purification-mass spectrometry (AP-MS) to map its protein-protein interaction network.

This guide is designed to be agnostic to the specific nature of HA15, as the core experimental strategy—leveraging the high-affinity interaction between biotin and streptavidin for affinity purification followed by mass spectrometry—is a powerful and universally applicable approach.[7][8] We will provide detailed protocols, data interpretation strategies, and visualizations of relevant biological pathways to empower researchers to successfully identify and validate novel binding partners for their biotinylated molecule of interest.

Relevant Signaling Pathways

Understanding the potential biological context of HA15 is crucial for experimental design and data interpretation. Below are diagrams of two key pathways associated with the known identities of "HA15".

The Unfolded Protein Response (UPR) Pathway

If HA15 is the GRP78 inhibitor, its primary molecular interactions will modulate the Unfolded Protein Response (UPR), a cellular stress response pathway. GRP78 (also known as BiP) is a master regulator that, under normal conditions, binds to and inactivates the three main ER stress sensors: PERK, IRE1α, and ATF6.[9][10] When unfolded proteins accumulate, GRP78 releases these sensors, activating downstream signaling to restore homeostasis or trigger apoptosis if the stress is irrecoverable.[10] HA15 inhibits the ATPase activity of GRP78, leading to the accumulation of unfolded proteins and aggravating ER stress.[1]

The Lipolysis Pathway

If HA15 represents a protein like ABHD5/CGI-58, its interactome is central to lipolysis, the metabolic process of breaking down triglycerides. In adipocytes, this process is tightly regulated by hormones.[11][12] Under fasting conditions, catecholamines trigger a PKA signaling cascade. PKA phosphorylates Perilipin 1 (PLIN1), causing it to release ABHD5/CGI-58.[11][13] The freed ABHD5/CGI-58 then binds to and co-activates Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme that initiates triglyceride hydrolysis.[5][13][14]

Experimental Design and Workflow

The discovery of binding partners for this compound relies on an Affinity Purification-Mass Spectrometry (AP-MS) workflow. This strategy uses the biotinylated "bait" (this compound) to capture "prey" proteins from a complex biological mixture, such as a cell lysate. The high-affinity interaction between biotin and streptavidin, which is coated onto beads, allows for efficient isolation of the bait-prey complexes.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key stages of the AP-MS workflow.

Protocol: Cell Lysis and Lysate Preparation

The goal is to gently lyse cells to release proteins in their native conformation, preserving protein-protein interactions.

-

Cell Culture: Grow cells of interest (e.g., HEK293T, A549 lung cancer cells) to ~80-90% confluency. For a typical experiment, 4-5 confluent 15 cm dishes are recommended.

-

Harvesting: Aspirate media, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into 1 mL of ice-cold PBS per dish and pool them into a pre-chilled conical tube.

-

Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Lysis: Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40) supplemented with a protease and phosphatase inhibitor cocktail. A common ratio is 1 mL of buffer per 10^7 cells.

-

Incubation: Incubate the suspension on a rotator for 30 minutes at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

-

Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay. The lysate can be used immediately or stored at -80°C.

Protocol: Affinity Purification of this compound Complexes

This protocol outlines the capture of the bait and its associated proteins.[15][16]

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1) in their storage buffer. For each pulldown, transfer 50-100 µL of bead slurry to a new microcentrifuge tube.

-

Equilibration: Place the tube on a magnetic rack to capture the beads. Remove the supernatant. Add 1 mL of lysis buffer (without inhibitors) to wash the beads. Invert the tube several times. Recapture the beads and discard the supernatant. Repeat this wash step two more times.

-

Lysate Pre-clearing (Optional but Recommended): To reduce non-specific binding to the beads, add a separate aliquot of equilibrated beads to the clarified cell lysate and incubate for 1 hour at 4°C. Pellet the beads by centrifugation or magnetic capture and discard them, retaining the pre-cleared lysate.

-

Bait Incubation: Add the this compound bait to the pre-cleared lysate. The optimal concentration must be determined empirically (a starting point for a small molecule is 10-50 µM; for a protein, 5-10 µg). Incubate on a rotator for 2-4 hours at 4°C.

-

Complex Capture: Add the pre-equilibrated streptavidin beads to the lysate-bait mixture. Incubate on a rotator for 1-2 hours at 4°C.

-

Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with increasingly stringent buffers. A typical wash series is:

-

2x washes with lysis buffer.

-

2x washes with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl).

-

2x washes with a final low-detergent buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl).

-

-

Elution: Elute the bound proteins from the beads. This can be done under denaturing conditions or by competitive elution.

-

Denaturing Elution (for MS): Add 50 µL of 1x SDS-PAGE sample buffer (e.g., Laemmli buffer) and boil at 95°C for 5-10 minutes. This method is not suitable if the bait protein itself is to be analyzed.

-

Competitive Elution: Add 100 µL of a buffer containing a high concentration of free biotin (2-5 mM) and incubate for 30 minutes at room temperature.

-

Protocol: Sample Preparation for Mass Spectrometry

-

SDS-PAGE: Run the eluted proteins a short distance (1-2 cm) into an SDS-PAGE gel. This helps to concentrate the sample and remove residual detergents. Stain the gel with a mass spectrometry-compatible stain like Coomassie Blue.

-

In-Gel Digestion: Excise the entire protein-containing region as a single gel slice. Destain the slice, then reduce the proteins with DTT and alkylate with iodoacetamide. Finally, digest the proteins overnight with sequencing-grade trypsin.

-

Peptide Extraction: Extract the resulting peptides from the gel slice using a series of washes with acetonitrile and formic acid.

-

Sample Cleanup: Pool the extracts, dry them in a vacuum centrifuge, and desalt the peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.

Data Acquisition and Analysis

LC-MS/MS Analysis

The cleaned peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are first separated by reverse-phase liquid chromatography based on their hydrophobicity and then ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation, measuring the m/z of the resulting fragments (MS2 scan).

Data Analysis and Hit Selection

-

Database Search: The raw MS/MS spectra are searched against a protein sequence database (e.g., Swiss-Prot, UniProt) using a search algorithm like Mascot, Sequest, or MaxQuant.[17] This process identifies the peptide sequences that generated the spectra, which are then mapped back to their parent proteins.

-

Filtering and Scoring: A crucial step is to differentiate true binding partners from non-specific contaminants (e.g., keratins, ribosomal proteins, or proteins that bind to the beads). This is typically achieved by comparing the results from the this compound pulldown against a negative control (e.g., pulldown with beads alone or with a non-biotinylated control molecule).

-

Quantitative Analysis: Use label-free quantification methods, such as spectral counting or precursor intensity quantification, to determine the relative abundance of each identified protein in the sample versus the control. True interactors should be significantly enriched in the this compound sample. Tools like SAINT (Significance Analysis of INTeractome) or Perseus can be used to assign statistical confidence to potential interactors.[18][19]

Data Presentation and Validation

Quantitative Data Summary

The results of the quantitative proteomic analysis should be summarized in a clear, structured table. This allows for easy comparison and prioritization of candidate binding partners for further validation.

| Protein ID (UniProt) | Gene Name | Protein Description | Peptide Counts (this compound) | Spectral Counts (this compound) | Fold Change (vs. Control) | p-value |

| P11021 | HSPA5 | 78 kDa glucose-regulated protein | 45 | 182 | 55.2 | < 0.0001 |

| Q9Y266 | PNPLA2 | Patatin-like phospholipase domain-containing protein 2 | 31 | 115 | 41.8 | < 0.0001 |

| P49750 | PLIN1 | Perilipin-1 | 25 | 98 | 35.1 | < 0.0005 |

| Q8WMA4 | PNPLA3 | Patatin-like phospholipase domain-containing protein 3 | 18 | 65 | 22.4 | < 0.001 |

| P04637 | TP53 | Cellular tumor antigen p53 | 5 | 12 | 2.1 | 0.045 |

| P62258 | ACTG1 | Actin, gamma-cytoplasmic 1 | 12 | 45 | 1.5 | 0.21 (NS) |

Table 1: Example of a prioritized list of potential this compound interacting proteins identified by AP-MS. Data is hypothetical. Fold change and p-value are derived from comparing the experimental sample to a negative control.

Validation of High-Confidence Hits

Mass spectrometry identifies co-purifying proteins, but it does not definitively prove a direct physical interaction. High-confidence candidates from the AP-MS screen must be validated using orthogonal methods.[17]

-

Co-immunoprecipitation (Co-IP) and Western Blot: This is the gold standard for validating protein-protein interactions. An antibody against the newly identified "prey" protein is used to pull it down from a cell lysate. The resulting precipitate is then probed by Western blot for the presence of the "bait" protein (if HA15 is a protein).

-

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can confirm a direct physical interaction in vitro and provide quantitative data on binding kinetics and affinity (K_D_).

-

Cellular Colocalization: Using immunofluorescence microscopy, researchers can determine if HA15 (or its target) and the putative binding partner are located in the same subcellular compartment, which is a prerequisite for interaction.

References

- 1. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CGI-58: Versatile Regulator of Intracellular Lipid Droplet Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABHD5—A Regulator of Lipid Metabolism Essential for Diverse Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. wp.unil.ch [wp.unil.ch]

- 9. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Lipolysis - Wikipedia [en.wikipedia.org]

- 13. Recent insights into the structure and function of CGI-58 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fat breakdown: a function for CGI-58 (ABHD5) provides a new piece of the puzzle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

- 18. Frontiers | PPI-MASS: An Interactive Web Server to Identify Protein-Protein Interactions From Mass Spectrometry-Based Proteomics Data [frontiersin.org]

- 19. Inferring Protein-Protein Interaction Networks From Mass Spectrometry-Based Proteomic Approaches: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HA15-Biotin Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA15-Biotin is a potent and specific chemical probe designed for the affinity purification of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5. GRP78 is a key molecular chaperone in the endoplasmic reticulum (ER) and a critical regulator of the unfolded protein response (UPR). Its role in cancer progression and drug resistance makes it a compelling target for therapeutic development. HA15 functions as an inhibitor of the ATPase activity of GRP78.[1][2] This biotinylated version of HA15 allows for the selective capture and isolation of GRP78 and its interacting partners from complex biological samples, facilitating downstream applications such as enzymatic assays, Western blotting, and mass spectrometry-based proteomic analysis.

These application notes provide a comprehensive guide to utilizing this compound for the successful affinity purification of GRP78.

Principle of Affinity Purification with this compound

The affinity purification workflow using this compound is based on the high-affinity, non-covalent interaction between biotin and streptavidin. The HA15 moiety of the probe specifically binds to GRP78 within a cell lysate or protein mixture. This protein-probe complex is then captured on a solid support matrix conjugated with streptavidin (e.g., agarose or magnetic beads). Following a series of wash steps to remove non-specifically bound proteins, the purified GRP78, along with its interacting molecules, can be eluted from the support.

Data Presentation

Table 1: Representative Binding Capacities of Streptavidin Resins

| Resin Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Antibody/Protein) | Recommended Resin Volume for 1 mg Lysate |